6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine
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Overview
Description
6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which 6-bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It is known that thiazolo[4,5-b]pyridines can interact with their targets in a variety of ways, leading to a range of physiological effects .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Preparation Methods
The synthesis of 6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This method is efficient and yields the target compound with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include lithium bromide, bromine, and acetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its diverse pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor properties.
Biological Research: The compound is used in biological studies to understand its interaction with various biological targets and pathways.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Comparison with Similar Compounds
6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: Another heterocyclic compound with similar structural features but different pharmacological properties.
5-Bromo-2-methoxypyridine: A simpler pyridine derivative used as a building block in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological activities, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
6-bromo-5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3OS/c1-12-5-3(8)2-4-6(11-5)13-7(9)10-4/h2H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEHTDHWSSYHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=N1)SC(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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